Cas no 1266742-57-7 (3-(3-fluorophenyl)-2,2-dimethylpropan-1-amine)

3-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine is a fluorinated organic amine compound characterized by its unique structural features, including a fluorophenyl group and a dimethyl-substituted propanamine backbone. The fluorine substitution at the meta position of the phenyl ring enhances its electronic properties, potentially influencing reactivity and binding interactions in synthetic or pharmaceutical applications. The steric hindrance from the dimethyl groups may contribute to improved stability or selectivity in chemical processes. This compound is of interest in medicinal chemistry and material science due to its potential as a building block for bioactive molecules or functional materials. Its well-defined structure allows for precise modifications, making it a valuable intermediate in research and development.
3-(3-fluorophenyl)-2,2-dimethylpropan-1-amine structure
1266742-57-7 structure
商品名:3-(3-fluorophenyl)-2,2-dimethylpropan-1-amine
CAS番号:1266742-57-7
MF:C11H16FN
メガワット:181.249846458435
CID:6598753
PubChem ID:62740638

3-(3-fluorophenyl)-2,2-dimethylpropan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(3-fluorophenyl)-2,2-dimethylpropan-1-amine
    • Benzenepropanamine, 3-fluoro-β,β-dimethyl-
    • 1266742-57-7
    • KS-7834
    • EN300-1855383
    • AKOS012033951
    • MDL: MFCD16855914
    • インチ: 1S/C11H16FN/c1-11(2,8-13)7-9-4-3-5-10(12)6-9/h3-6H,7-8,13H2,1-2H3
    • InChIKey: RQQFJQQYIIKUOL-UHFFFAOYSA-N
    • ほほえんだ: C(N)C(C)(C)CC1=CC=CC(F)=C1

計算された属性

  • せいみつぶんしりょう: 181.126677677g/mol
  • どういたいしつりょう: 181.126677677g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 156
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 26Ų

3-(3-fluorophenyl)-2,2-dimethylpropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1855383-1.0g
3-(3-fluorophenyl)-2,2-dimethylpropan-1-amine
1266742-57-7
1g
$1070.0 2023-05-27
Enamine
EN300-1855383-0.1g
3-(3-fluorophenyl)-2,2-dimethylpropan-1-amine
1266742-57-7
0.1g
$490.0 2023-09-18
Enamine
EN300-1855383-5.0g
3-(3-fluorophenyl)-2,2-dimethylpropan-1-amine
1266742-57-7
5g
$3105.0 2023-05-27
Enamine
EN300-1855383-10.0g
3-(3-fluorophenyl)-2,2-dimethylpropan-1-amine
1266742-57-7
10g
$4606.0 2023-05-27
Enamine
EN300-1855383-0.25g
3-(3-fluorophenyl)-2,2-dimethylpropan-1-amine
1266742-57-7
0.25g
$513.0 2023-09-18
Enamine
EN300-1855383-10g
3-(3-fluorophenyl)-2,2-dimethylpropan-1-amine
1266742-57-7
10g
$2393.0 2023-09-18
Enamine
EN300-1855383-0.05g
3-(3-fluorophenyl)-2,2-dimethylpropan-1-amine
1266742-57-7
0.05g
$468.0 2023-09-18
Enamine
EN300-1855383-2.5g
3-(3-fluorophenyl)-2,2-dimethylpropan-1-amine
1266742-57-7
2.5g
$1089.0 2023-09-18
Enamine
EN300-1855383-5g
3-(3-fluorophenyl)-2,2-dimethylpropan-1-amine
1266742-57-7
5g
$1614.0 2023-09-18
Enamine
EN300-1855383-1g
3-(3-fluorophenyl)-2,2-dimethylpropan-1-amine
1266742-57-7
1g
$557.0 2023-09-18

3-(3-fluorophenyl)-2,2-dimethylpropan-1-amine 関連文献

3-(3-fluorophenyl)-2,2-dimethylpropan-1-amineに関する追加情報

Comprehensive Overview of 3-(3-fluorophenyl)-2,2-dimethylpropan-1-amine (CAS No. 1266742-57-7)

3-(3-fluorophenyl)-2,2-dimethylpropan-1-amine (CAS No. 1266742-57-7) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. The presence of a fluorophenyl group and a dimethylpropan-1-amine moiety makes it a versatile intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given the increasing demand for fluorinated compounds in modern medicine.

The compound's molecular structure features a 3-fluorophenyl ring attached to a 2,2-dimethylpropylamine chain, which contributes to its stability and reactivity. This combination of aromatic and aliphatic components allows for diverse chemical modifications, making it a valuable building block in organic synthesis. Recent studies have explored its role in the development of CNS-targeting agents, as the fluorine atom can enhance blood-brain barrier permeability—a hot topic in neuropharmacology.

In the context of green chemistry, 3-(3-fluorophenyl)-2,2-dimethylpropan-1-amine has been investigated for its potential in sustainable synthesis routes. With growing environmental concerns, researchers are focusing on eco-friendly fluorination methods to reduce waste and energy consumption. This aligns with the broader industry trend toward sustainable pharmaceutical manufacturing, a subject frequently searched in academic and industrial databases.

Another area of interest is the compound's metabolic stability, a critical factor in drug design. The fluorine substitution at the 3-position of the phenyl ring can influence its interaction with enzymes, potentially improving its pharmacokinetic profile. This has led to discussions in forums and publications about fluorine's role in medicinal chemistry, a topic that consistently ranks high in search queries related to drug development.

From a commercial perspective, CAS No. 1266742-57-7 is often listed in catalogs of specialty chemicals, catering to the needs of pharmaceutical researchers and fine chemical suppliers. Its availability and purity are frequently discussed in online marketplaces, reflecting its demand in the high-value chemical sector. Companies are also exploring its use in material science, particularly in the design of fluorinated polymers, which are gaining traction due to their durability and resistance to degradation.

In summary, 3-(3-fluorophenyl)-2,2-dimethylpropan-1-amine (CAS No. 1266742-57-7) represents a multifaceted compound with applications spanning drug discovery, sustainable chemistry, and advanced materials. Its structural features and functional groups make it a subject of ongoing research, addressing key challenges in modern science and industry. As interest in fluorinated building blocks continues to rise, this compound is poised to remain a focal point in both academic and commercial spheres.

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